Ethyl 2-methylheptanoate

Description

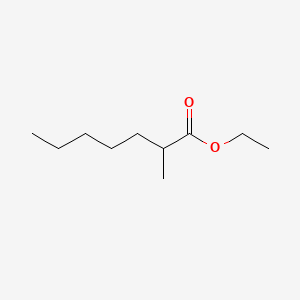

Structure

3D Structure

Properties

CAS No. |

37492-26-5 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

ethyl 2-methylheptanoate |

InChI |

InChI=1S/C10H20O2/c1-4-6-7-8-9(3)10(11)12-5-2/h9H,4-8H2,1-3H3 |

InChI Key |

GGJCZSUQNJRNNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Ethyl 2 Methylheptanoate

Established Chemical Synthesis Routes for Branched-Chain Esters

The synthesis of branched-chain esters like ethyl 2-methylheptanoate relies on fundamental organic reactions that either form the ester linkage or construct the necessary carbon skeleton. These methods are broadly categorized into esterification reactions and alkylation strategies.

Esterification Reactions and Catalysis

Esterification is a direct method for synthesizing esters, typically involving the reaction of a carboxylic acid with an alcohol. The formation of this compound via this route involves the reaction of 2-methylheptanoic acid with ethanol (B145695).

The most common method for this transformation is the Fischer esterification, an acid-catalyzed equilibrium reaction. masterorganicchemistry.comlibretexts.org In this process, 2-methylheptanoic acid is treated with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The acid protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the ethanol molecule. libretexts.orgmasterorganicchemistry.com The reaction is driven to completion by using a large excess of the alcohol (ethanol) and often by the removal of water as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Reaction Scheme for Fischer Esterification:

Reactants: 2-methylheptanoic acid, Ethanol

Catalyst: H₂SO₄ (Sulfuric acid)

Products: this compound, Water

While traditional acid catalysis is effective, research has explored more efficient and selective catalysts. Lipases, a class of enzymes, have garnered significant attention as biocatalysts for ester synthesis due to their high selectivity and ability to function under mild conditions. researchgate.netnih.govresearchgate.net Lipases can catalyze esterification reactions with high regioselectivity and enantioselectivity, which is particularly relevant for chiral molecules like this compound. researchgate.netnih.gov

The enantioselectivity of lipases can be influenced by the structure of the substrate and the reaction conditions. researchgate.net For instance, lipases from Candida antarctica have been shown to be effective in the kinetic resolution of racemic branched-chain fatty acid esters. researchgate.net This enzymatic approach offers a pathway to produce enantiomerically pure forms of this compound, which can be valuable in the flavor and fragrance industry. The efficiency of these biocatalysts is often enhanced by immobilization techniques. semanticscholar.org

| Catalyst Type | Typical Catalyst | Reaction Conditions | Advantages | Considerations |

|---|---|---|---|---|

| Mineral Acid | H₂SO₄, HCl | High temperature, excess alcohol | Low cost, readily available | Equilibrium reaction, harsh conditions, potential for side reactions |

| Solid Acid | Sulfonated Resins (e.g., Amberlyst-15) | Varies with catalyst | Easily separable, reusable | May have lower activity than mineral acids |

| Enzymatic | Lipases (e.g., from Candida antarctica) | Mild temperature, often in organic solvents | High stereoselectivity, environmentally benign | Higher cost, potential for enzyme denaturation |

Alkylation and Branched-Chain Construction

An alternative to direct esterification involves constructing the carbon backbone of the target molecule through alkylation reactions, followed by ester formation if necessary.

Grignard reagents are powerful carbon-based nucleophiles used to form new carbon-carbon bonds. masterorganicchemistry.com A plausible synthetic route to a 2-methylheptanoate derivative could involve the reaction of a Grignard reagent with an appropriate α-halo ester. For example, pentylmagnesium bromide could act as the nucleophile, attacking the electrophilic carbon of ethyl 2-bromopropionate. This Sₙ2-type reaction would form the carbon-carbon bond at the second position, directly yielding the this compound skeleton. It is important to note that Grignard reagents typically add twice to esters to form tertiary alcohols; however, their reaction with α-halo esters can be controlled to achieve mono-alkylation. masterorganicchemistry.comlibretexts.org

Hypothetical Grignard Reaction Pathway:

Nucleophile: Pentylmagnesium bromide

Electrophile: Ethyl 2-bromopropionate

Product: this compound

Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base widely used to form enolates from carbonyl compounds, including esters. libretexts.orglibretexts.org This method is highly effective for creating branched structures at the α-carbon. To synthesize this compound, ethyl propionate (B1217596) could be used as the starting material. LDA would deprotonate the α-carbon of ethyl propionate to quantitatively form the corresponding lithium enolate. youtube.com This nucleophilic enolate is then reacted with a suitable alkylating agent, such as 1-bromopentane, in an Sₙ2 reaction to introduce the pentyl group, thereby constructing the heptanoate (B1214049) chain. youtube.com This reaction is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions. libretexts.orgyoutube.com

| Parameter | Condition | Rationale |

|---|---|---|

| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base that provides rapid and quantitative enolate formation. youtube.com |

| Temperature | -78 °C | Prevents self-condensation of the ester and promotes kinetic control of deprotonation. libretexts.org |

| Starting Ester | Ethyl Propionate | Provides the ethyl ester and the carbon backbone that will be alkylated at the α-position. |

| Alkylating Agent | 1-Bromopentane (or other primary alkyl halides) | Must be a good electrophile for the Sₙ2 reaction, typically a primary alkyl halide. youtube.com |

Biocatalytic Synthesis and Green Chemistry Principles for Related Esters

The use of enzymes, particularly lipases, in ester synthesis aligns with the principles of green chemistry by offering mild reaction conditions, high selectivity, and reduced environmental impact. The biocatalytic production of branched-chain esters serves as an excellent model for understanding the potential synthesis pathways for this compound.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are highly efficient biocatalysts for esterification reactions. They can catalyze the formation of esters from a carboxylic acid and an alcohol. In the context of related branched esters, immobilized lipases are frequently employed to facilitate catalyst recovery and reuse, enhancing the economic viability of the process. A common and effective biocatalyst for the synthesis of branched-chain esters is immobilized Candida antarctica lipase (B570770) B.

The enzymatic synthesis of a related compound, 2-ethylhexyl 2-methylhexanoate, has been successfully demonstrated using an immobilized lipase in a solvent-free system. This reaction proceeds via a two-step mechanism involving the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol.

The efficiency of lipase-catalyzed esterification is highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing the yield and productivity of the synthesis.

Temperature: Lipases are typically active in a temperature range of 40°C to 80°C. mdpi.com Increasing the temperature can enhance the solubility of substrates and reduce viscosity, which may improve reaction rates. However, temperatures exceeding the optimal range (often above 60°C) can lead to enzyme denaturation and loss of activity. mdpi.com For the synthesis of some adipate (B1204190) esters, an increase in temperature between 35-65°C improved the conversion yield. researchgate.net

Substrate Molar Ratio: The molar ratio of the alcohol to the carboxylic acid is a critical factor. An excess of one substrate can shift the reaction equilibrium towards the product side, increasing the conversion of the other substrate. For instance, in the synthesis of β-sitostanol esters, the acyl donor concentration was a key parameter investigated for process optimization. nih.gov In some cases, a molar excess of the alcohol is used to promote product formation. mdpi.com

Biocatalyst Concentration: The concentration of the enzyme directly influences the reaction rate. A higher concentration of lipase generally leads to a faster reaction. However, from an economic standpoint, it is essential to use the minimum amount of enzyme required to achieve a high yield in a reasonable timeframe. researchgate.net

The following interactive table provides illustrative data on the optimization of reaction conditions for the synthesis of a generic branched-chain ester based on findings for similar compounds.

| Parameter | Value 1 | Value 2 | Value 3 | Optimal Range |

| Temperature (°C) | 50 | 60 | 70 | 60-70 |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 | 1.2:1 | 1.5:1 | 1.2:1 |

| Biocatalyst Concentration (wt%) | 1 | 2.5 | 5 | 2.5 |

| Conversion (%) | 75 | 95 | 96 | >95 |

Studies on various lipase-catalyzed esterifications have demonstrated that immobilized lipases can be recovered and reused for several cycles without a significant loss of activity. For example, an immobilized lipase used in the synthesis of a second-generation biolubricant retained 96.03% of its initial activity after five consecutive reuses. mdpi.com This high operational stability makes the continuous or semi-continuous production of esters a viable option. mdpi.com

The table below illustrates the typical reusability profile of an immobilized lipase in ester synthesis.

| Cycle Number | Relative Activity (%) |

| 1 | 100 |

| 2 | 98 |

| 3 | 97 |

| 4 | 95 |

| 5 | 93 |

| 6 | 90 |

The development of biocatalytic processes for ester synthesis is often guided by green chemistry metrics to ensure environmental sustainability. dtu.dk These metrics provide a quantitative assessment of the "greenness" of a chemical process. portlandpress.com

Key green chemistry metrics include:

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. For an esterification reaction, the atom economy is generally high as the only byproduct is water.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor quantifies the amount of waste generated per kilogram of product. Biocatalytic processes, especially in solvent-free systems, typically have very low E-factors, indicating minimal waste production. mdpi.com

Reaction Mass Efficiency (RME): This metric provides a more comprehensive measure of the efficiency of a reaction by considering the mass of all reactants, solvents, and reagents relative to the mass of the desired product. acs.org

Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more sustainable process. mdpi.com

The application of these metrics helps in the development of biocatalytic routes that are not only efficient in terms of yield but also environmentally benign. portlandpress.comacs.org For example, a solvent-free biocatalytic synthesis of a biolubricant ester demonstrated an atom economy of 95.63% and a very low E-factor of 0.0375, highlighting its environmental friendliness. mdpi.com

Enzymatic Esterification via Lipase-Catalyzed Reactions

Chemical Transformations and Derivatization Pathways

While the focus is on synthesis, it is also relevant to consider potential chemical transformations of branched esters like this compound.

Oxidation: Branched-chain esters can be conceptually derived from branched-chain fatty acids. The oxidation of such fatty acids in biological systems follows pathways that differ from the typical beta-oxidation of straight-chain fatty acids. nih.gov The presence of a methyl group on the β-carbon can hinder the standard beta-oxidation process. nih.gov In such cases, an initial α-oxidation step may occur, where the fatty acid is shortened by one carbon atom, allowing subsequent beta-oxidation to proceed. youtube.com While this is a biological pathway for the corresponding acids, the ester itself would first need to be hydrolyzed to the free acid and alcohol before such metabolic oxidation could occur.

Reduction: Esters can be chemically reduced to primary alcohols. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. chemistrysteps.comquimicaorganica.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. libretexts.org This process results in the formation of two alcohol molecules: one corresponding to the acyl portion of the ester (in this case, 2-methylheptan-1-ol) and the other from the alkoxy portion (ethanol). ucalgary.ca Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of esters. libretexts.orgcommonorganicchemistry.com

Nucleophilic Substitution Reactions and Derivative Formation

The ester functional group in this compound is a key site for nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the ethoxy (-OCH2CH3) group. This versatility allows for the synthesis of a variety of derivatives from the parent ester.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, this compound can be converted to mthis compound through transesterification with methanol. The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol (in this case, methanol) is typically used.

Reaction with Grignard Reagents: The reaction of this compound with Grignard reagents (organomagnesium compounds, R-MgX) is a powerful method for forming new carbon-carbon bonds and synthesizing tertiary alcohols. The reaction proceeds in two stages. First, one equivalent of the Grignard reagent adds to the carbonyl carbon, leading to the elimination of the ethoxide leaving group and the formation of a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after an acidic workup. For example, the reaction of this compound with excess methylmagnesium bromide would yield 2,3-dimethyl-3-octanol.

Ammonolysis: This reaction involves the cleavage of the ester by ammonia (B1221849) or a primary or secondary amine to form an amide. The reaction of this compound with ammonia, for example, would produce 2-methylheptanamide (B1245241) and ethanol. This nucleophilic acyl substitution is generally slower than with more reactive acyl derivatives like acid chlorides. The reaction proceeds via a tetrahedral intermediate, and the ethoxide ion acts as the leaving group. chemistrysteps.comdalalinstitute.com

Interactive Table: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product | Derivative Class |

|---|---|---|---|

| Alcohol | Methanol (CH₃OH) | Mthis compound | Ester |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 2,3-Dimethyl-3-octanol | Tertiary Alcohol |

| Ammonia | Ammonia (NH₃) | 2-methylheptanamide | Amide |

Hydrolysis Mechanisms of Ester Bonds

Hydrolysis is the cleavage of a chemical bond by the addition of water. In the case of this compound, hydrolysis of the ester bond results in the formation of 2-methylheptanoic acid and ethanol. This reaction can be catalyzed by either an acid or a base, with each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, the carbonyl oxygen of the ester is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfers and the elimination of ethanol as a leaving group to yield the carboxylic acid and regenerate the acid catalyst. This reaction is reversible and is the reverse of Fischer esterification. To drive the equilibrium towards the products, an excess of water is typically used.

Interactive Table: Hydrolysis of this compound

| Condition | Catalyst/Reagent | Initial Products | Final Products (after workup if needed) | Key Feature |

|---|---|---|---|---|

| Acidic | H₃O⁺ (e.g., H₂SO₄/H₂O) | 2-Methylheptanoic acid + Ethanol | 2-Methylheptanoic acid + Ethanol | Reversible equilibrium |

| Basic | NaOH | Sodium 2-methylheptanoate + Ethanol | 2-Methylheptanoic acid + Ethanol | Irreversible |

Biosynthesis and Natural Occurrence Mechanisms of Ethyl 2 Methylheptanoate Analogues

Occurrence in Biological Systems and Natural Products

The presence of ethyl esters of branched-chain fatty acids, which are structural analogues of ethyl 2-methylheptanoate, is well-documented in a variety of natural sources, contributing distinct fruity and complex aroma notes.

Distribution in Flora and Fungi (e.g., Fruits, Hops, Durian, Yeasts)

Volatile esters are key components of the aroma of many fruits. In the case of the durian fruit (Durio zibethinus), a complex bouquet of volatile compounds is responsible for its unique and potent scent. Among these, ethyl 2-methylbutanoate has been identified as a major contributor to the fruity aspect of its aroma. acs.orgacs.org Different cultivars of durian exhibit varying profiles of volatile compounds, with esters and sulfur-containing molecules being the two predominant classes. acs.orgnih.gov For instance, in the 'Monthong' cultivar, ethyl 2-methylbutanoate is a major volatile compound, while in other cultivars like 'Chanee', propyl 2-methylbutyrate (B1264701) can be more abundant. nih.gov The table below summarizes the occurrence of key ethyl esters, analogues to this compound, in different durian cultivars.

Table 1: Occurrence of this compound Analogues in Durian Cultivars

| Compound | 'Monthong' | 'Chanee' | 'Kanyao' | Aroma Description |

|---|---|---|---|---|

| Ethyl 2-methylbutanoate | Major | Present | Present | Fruity, apple-like |

| Ethyl propanoate | Present | Present | Major | Fruity, sweet |

Hops (Humulus lupulus), a key ingredient in brewing, also contribute a wide range of volatile compounds to beer, including various esters. Specialty hop varieties such as 'Huell Melon' and 'Polaris' are particularly known for their distinct fruity aromas. ishs.org Research has shown that high concentrations of esters like ethyl 2-methylbutanoate and ethyl 2-methylpropanoate (B1197409) are responsible for the characteristic fruity and cantaloupe-like notes in 'Huell Melon' hops. ishs.org

Yeast, particularly Saccharomyces cerevisiae, plays a pivotal role in the formation of esters during fermentation. While primarily associated with fermented products, the metabolic pathways for ester synthesis are inherent to the yeast's cellular processes.

Presence in Fermented Food Products (e.g., Wines, Soy Sauce)

Fermentation processes, driven by yeasts and bacteria, are a major source of a diverse array of ethyl esters in food products. In wine, the concentrations of branched-chain esters like ethyl 2-methylbutanoate can increase during aging. nih.gov These esters contribute significantly to the fruity aroma profiles of red wines. nih.gov

Soy sauce, a traditional fermented condiment, owes its complex flavor to a multitude of volatile compounds generated during a lengthy fermentation process. nih.gov Among the most abundant esters in traditionally fermented soy sauce are ethyl 2-methylpropanoate, ethyl 2-methylbutanoate, and ethyl 3-methylbutanoate, which impart sweet and fruity notes. nih.gov The production of these esters is associated with the lipid metabolism of yeast, which provides the necessary acid and alcohol precursors for esterification. nih.gov The type and intensity of these esters can vary depending on the specific fermentation techniques and microorganisms used, leading to the distinct flavor profiles of different soy sauces. nih.gov

Enzymatic Pathways in Biosynthesis

The biosynthesis of this compound analogues is a multi-step process involving several key enzymatic pathways that generate the necessary acid and alcohol precursors, followed by their final esterification.

Role of Lipoxygenase/Hydroperoxide Lyase (LOX/HPL) Pathways in Ester Formation

The lipoxygenase (LOX) pathway is a major route for the formation of many volatile compounds in plants, often referred to as "green leaf volatiles," which contribute to the characteristic aroma of fresh leaves, fruits, and vegetables. acs.orgnih.gov This pathway is initiated by the oxygenation of polyunsaturated fatty acids, such as linoleic and linolenic acids, by the enzyme lipoxygenase. nih.govresearchgate.net

The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to form short-chain aldehydes. nih.govresearchgate.netnih.gov For example, the cleavage of 13-hydroperoxides of linolenic and linoleic acids yields (Z)-3-hexenal and hexanal, respectively. nih.gov These aldehydes are key precursors for the synthesis of various aroma compounds. They can be further reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). frontiersin.org These C6 alcohols and aldehydes are then available for esterification to form straight-chain esters. While this pathway is central to the formation of many straight-chain esters, the biosynthesis of branched-chain esters like this compound analogues involves the metabolism of amino acids.

Investigation of Acyl CoA Reductases and Alcohol Dehydrogenases in Precursor Synthesis

The alcohol moiety of ethyl esters is primarily ethanol (B145695), which is a major product of yeast fermentation. However, the synthesis of other, longer-chain alcohols that can also be esterified involves the action of reductases. Fatty acyl-CoA reductases (FARs) are enzymes that catalyze the reduction of fatty acyl-CoAs to their corresponding fatty alcohols. uniprot.orgwikipedia.org These enzymes are crucial in the biosynthesis of primary fatty alcohols, which are precursors for various lipids. In some organisms, a single alcohol-forming FAR can directly convert a fatty acyl-CoA to a primary alcohol. uniprot.org

In yeast, fatty aldehydes can be produced from fatty acyl-CoA by fatty acyl-CoA reductases. nih.gov These aldehydes can then be further reduced to alcohols by alcohol dehydrogenases (ADHs). frontiersin.orgnih.gov The substrate specificity of these reductases can vary, leading to the production of a range of alcohols that can then participate in ester formation.

Esterase and Aspartate Aminotransferase (AAT) Activity in Esterification

The final step in the formation of ethyl esters is the esterification of an alcohol (typically ethanol in fermented products) with an acyl-CoA. This reaction is primarily catalyzed by alcohol acyltransferases (AATs). frontiersin.org In yeast, enzymes such as alcohol acetyltransferase are responsible for the synthesis of acetate (B1210297) esters, while other AATs are involved in the formation of ethyl esters of medium-chain fatty acids. themodernbrewhouse.com

The formation of the branched-chain acyl-CoA precursor for compounds like this compound is linked to the catabolism of branched-chain amino acids (BCAAs) such as isoleucine, leucine, and valine. The initial step in BCAA catabolism is a transamination reaction catalyzed by a branched-chain aminotransferase (BCAT), which converts the amino acid to its corresponding α-keto acid. oup.comnih.gov

Aspartate aminotransferase (AAT), a key enzyme in general amino acid metabolism, plays a crucial role in providing the amino group acceptors (α-keto acids) necessary for the transamination of various amino acids. nih.gov By catalyzing the reversible transfer of an amino group from aspartate to α-ketoglutarate, AAT helps maintain the pool of α-ketoglutarate, which can then accept an amino group from a BCAA in a reaction catalyzed by a BCAT. This process is essential for the initiation of BCAA catabolism, which ultimately leads to the formation of branched-chain acyl-CoAs. These acyl-CoAs can then be esterified with ethanol by AATs to produce branched-chain ethyl esters. frontiersin.org

Esterases are another class of enzymes that can influence the final concentration of esters. While they are primarily known for their hydrolytic activity (breaking down esters), under certain conditions, such as high substrate concentrations (alcohol and acid), they can also catalyze the synthesis of esters through a reverse hydrolysis reaction. sourbeerblog.comresearchgate.netnih.gov The balance between the synthetic activity of AATs and the hydrolytic (and potentially synthetic) activity of esterases ultimately determines the net accumulation of a particular ester in a biological system. sourbeerblog.com

Characterization of Specific Reductases Involved in Branched Ester Biosynthesis (e.g., Ethyl 2-Methyl-3-oxobutanoate Reductase)

The biosynthesis of branched-chain esters, a category that includes analogues of this compound, is critically dependent on the action of specific reductase enzymes. These biocatalysts are responsible for the stereoselective reduction of keto precursors, a key step in determining the final structure and sensory properties of the ester. A well-characterized example is the reductase that acts on ethyl 2-methyl-3-oxobutanoate.

An NADPH-dependent enzyme that catalyzes the reduction of ethyl 2-methyl-3-oxobutanoate to ethyl (2R,3S)-3-hydroxy-2-methylbutanoate has been successfully isolated and purified from the bacterium Klebsiella pneumoniae IFO 3319. oup.comtandfonline.com This purification was achieved through a multi-step process involving ammonium (B1175870) sulfate (B86663) fractionation, ion-exchange chromatography, affinity chromatography, and gel filtration, resulting in a 250-fold purification. tandfonline.com The purified enzyme is a monomeric protein with a molecular weight of approximately 31,000 Daltons and an isoelectric point of 6.2. oup.comtandfonline.com

The reductase exhibits specific optimal conditions for its catalytic activity. For the reduction reaction, the maximum activity is observed at a pH of 7.0 and a temperature of 45°C. oup.comtandfonline.com Conversely, for the reverse oxidation reaction, the optimal conditions shift to a pH of 10.0 at the same temperature. oup.comtandfonline.com The enzyme demonstrates a high degree of stereoselectivity, producing the corresponding reduced products with high precision. tandfonline.com Its substrate scope is not limited to ethyl 2-methyl-3-oxobutanoate; it also acts on other substrates like benzyl (B1604629) 2-methyl-3-oxobutanoate and esters of 2-oxocycloalkane carboxylic acids. oup.comtandfonline.com

Table 1: Biochemical Properties of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IFO 3319

| Property | Characteristic | Source |

|---|---|---|

| Source Organism | Klebsiella pneumoniae IFO 3319 | oup.comtandfonline.com |

| Enzyme Type | NADPH-dependent Reductase | oup.comtandfonline.com |

| Molecular Weight | ~31,000 Da | oup.comtandfonline.com |

| Structure | Monomer | oup.comtandfonline.com |

| Isoelectric Point (pI) | 6.2 | oup.comtandfonline.com |

| Optimal pH (Reduction) | 7.0 | oup.comtandfonline.com |

| Optimal pH (Oxidation) | 10.0 | oup.comtandfonline.com |

| Optimal Temperature | 45°C | oup.comtandfonline.com |

| Km for Ethyl 2-methyl-3-oxobutanoate | 5.6 mM | tandfonline.com |

| Km for Benzyl 2-methyl-3-oxobutanoate | 12.5 mM | tandfonline.com |

Other classes of reductases, such as Fatty Acyl-CoA Reductases (FARs), are also crucial in lipid metabolism, catalyzing the NADPH-dependent reduction of fatty acyl-CoA to primary fatty alcohols. nih.govmdpi.com These alcohols can then serve as precursors for ester synthesis. Carboxylic acid reductases (CARs) represent another important family, capable of reducing a wide array of carboxylic acids to their corresponding aldehydes, which are subsequently converted to alcohols. acs.orgresearchgate.net

Factors Influencing Biosynthetic Profiles

The concentration and composition of esters, including branched-chain varieties, in natural products are not static. They are influenced by a range of factors, from the developmental stage of an organism to the specific metabolic activities of microorganisms present in the environment.

Impact of Maturation and Aging on Ester Concentrations

The process of maturation and aging significantly alters the chemical profile of many biological systems, particularly in fermented beverages and fruits. During this period, the concentration of various esters can either increase, decrease, or remain constant. nih.gov In alcoholic beverages, aging in wooden barrels, for instance, is a critical phase where precursor molecules like acids and alcohols are transformed into simple and more complex esters. cocktailwonk.com

During bottle aging of wine, ester concentrations are subject to change due to ongoing chemical reactions like hydrolysis and esterification. nih.gov The hydrolysis of esters back into their constituent acids and alcohols can lead to a decline in fruity sensory qualities. This reaction is often promoted by low pH and higher storage temperatures. nih.gov However, new esters can also form through the slow esterification of organic acids with ethanol. nih.gov For example, ethyl esters of fatty acids like ethyl hexanoate (B1226103), octanoate, and decanoate (B1226879) often see a reduction in concentration during extended bottle aging. nih.gov Conversely, the concentration of other esters, such as ethyl acetate, can increase during aging as acids and alcohols continue to react. cocktailwonk.com

Table 2: General Trends of Ester Concentrations During Aging of Alcoholic Beverages

| Ester Group | General Trend During Aging | Influencing Factors | Source |

|---|---|---|---|

| Acetate Esters (e.g., isoamyl acetate, hexyl acetate) | Decrease | Hydrolysis, storage temperature | nih.gov |

| Ethyl Esters of Fatty Acids (e.g., ethyl hexanoate, ethyl octanoate) | Decrease | Hydrolysis | nih.gov |

| Ethyl Acetate | Increase or Decrease | Esterification/hydrolysis balance, ethanol content | nih.govcocktailwonk.com |

| Branched-Chain Ethyl Esters (e.g., ethyl 2-methyl propionate (B1217596), ethyl 2-methyl butyrate) | Formation Possible | Esterification of corresponding acids and ethanol | nih.gov |

Microorganism-Specific Contributions to Ester Production (e.g., Yeasts, Lactic Acid Bacteria)

Microorganisms are pivotal in the synthesis of a vast array of volatile compounds, including branched-chain esters. Yeasts, particularly Saccharomyces cerevisiae, are well-known for their capacity to produce a wide range of esters during fermentation. nih.gov The formation of ethyl esters in yeast is primarily catalyzed by two acyl-CoA:ethanol O-acyltransferases, encoded by the Eeb1 and Eht1 genes. nih.gov These enzymes are responsible for the synthesis of desirable aroma-active ethyl esters. nih.gov The production of specific esters by yeast is influenced by various factors, including fermentation temperature and the genetic makeup of the yeast strain. nih.gov

Lactic acid bacteria (LAB) also contribute significantly to the ester profile of fermented foods. nih.govfrontiersin.org These bacteria can produce fruity ethyl esters through the esterification of a fatty acid with ethanol, a reaction catalyzed by esterases operating in reverse. frontiersin.org Certain species of LAB have been shown to synthesize esters such as ethyl acetate and ethyl lactate. asm.org The ability of LAB to produce these compounds is often dependent on the availability of precursors like acids and alcohols. asm.org For instance, some LAB strains can produce short-chain ethyl esters when provided with substrates like butanoic acid or hexanoic acid. frontiersin.org

Table 3: Contribution of Microorganisms to Ester Production

| Microorganism | Key Enzymes/Genes | Examples of Esters Produced | Source |

|---|---|---|---|

| Yeast (Saccharomyces cerevisiae) | Acyl-CoA:ethanol O-acyltransferases (Eeb1, Eht1) | Ethyl hexanoate, Ethyl octanoate, Ethyl decanoate, Ethyl acetate | nih.govresearchgate.net |

| Lactic Acid Bacteria (LAB) | Esterases (Reverse Activity) | Ethyl acetate, Ethyl lactate, Short-chain ethyl esters | frontiersin.orgasm.org |

Advanced Analytical Techniques for Characterization of Ethyl 2 Methylheptanoate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and chemical bonding within ethyl 2-methylheptanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound by providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different proton environments, their neighboring protons (spin-spin splitting), and their electronic environment (chemical shift). docbrown.infopressbooks.pub For this compound, the spectrum would exhibit distinct signals corresponding to the ethyl group and the 2-methylheptanoate chain. The ethyl group's protons typically appear as a quartet for the methylene (B1212753) (-OCH₂-) group due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) group. youtube.com The protons on the heptanoate (B1214049) chain would have more complex splitting patterns depending on their specific location.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. oregonstate.educhemguide.co.uk In a proton-decoupled ¹³C NMR spectrum of this compound, ten distinct signals would be expected, corresponding to each carbon atom in its unique environment. The carbonyl carbon (C=O) of the ester group is typically the most deshielded, appearing significantly downfield. libretexts.org The chemical shifts of the carbons in the alkyl chains are influenced by their proximity to the electronegative oxygen atom. chemguide.co.uk

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Structure | Chemical Shift (ppm) | Splitting Pattern |

| Carbonyl (C=O) | - | - |

| Alpha-Carbon (-CH(CH₃)-) | ~2.3 - 2.5 | Multiplet |

| Ethyl (-OCH₂CH₃) | ~4.1 | Quartet |

| Ethyl (-OCH₂CH₃) | ~1.2 | Triplet |

| 2-Methyl (-CH(CH₃)-) | ~1.1 | Doublet |

| Heptanoate Chain (-CH₂-) | ~1.2 - 1.6 | Multiplets |

| Terminal Methyl (-CH₃) | ~0.9 | Triplet |

Note: Predicted values are based on typical chemical shifts for similar ester compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers, which corresponds to the vibrational frequencies of different bonds. pressbooks.pub For this compound, the IR spectrum is dominated by absorptions characteristic of an aliphatic ester.

The most prominent absorption is the strong, sharp peak corresponding to the carbonyl (C=O) bond stretching vibration, which is highly characteristic of esters and typically appears in the range of 1735-1750 cm⁻¹. docbrown.infodocbrown.info Another key feature is the C-O single bond stretching vibrations, which for esters, typically appear as two bands in the 1000-1300 cm⁻¹ region. pressbooks.pubresearchgate.net Additionally, C-H stretching vibrations from the alkyl groups are observed just below 3000 cm⁻¹. docbrown.infodocbrown.info The absence of a broad absorption band in the 2500-3300 cm⁻¹ region confirms the absence of a carboxylic acid's O-H group. docbrown.info

Characteristic IR Absorption Bands for this compound

| Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1735 - 1750 | Strong, Sharp |

| C-O | Stretch | 1000 - 1300 | Medium to Strong |

| C-H (sp³) | Stretch | 2850 - 2975 | Medium to Strong |

| C-H (sp³) | Bend | 1375 - 1465 | Variable |

Chromatographic Separation Techniques

Chromatography is indispensable for separating this compound from mixtures, assessing its purity, and performing quantitative analysis.

Gas chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. nih.govnih.gov In GC, the sample is vaporized and transported through a capillary column by a carrier gas. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. phenomenex.com

For purity analysis, a high-purity sample of this compound will ideally produce a single, sharp, and symmetrical peak in the chromatogram. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic identifier under a specific set of analytical conditions (e.g., column type, temperature program, carrier gas flow). phenomenex.com For quantitative analysis, the area under the peak is directly proportional to the amount of the compound present in the sample, allowing for precise concentration determination when calibrated with known standards. globalresearchonline.net

Typical GC Parameters for Ester Analysis

| Parameter | Typical Setting |

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5, DB-WAX) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Temperature ramp (e.g., 60 °C initial, ramp to 240 °C) |

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. sigmaaldrich.com While GC is often preferred for volatile esters, reversed-phase HPLC (RP-HPLC) can be effectively used to separate this compound from non-volatile or more polar components in a complex mixture. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com Less polar compounds like this compound interact more strongly with the stationary phase and thus have a longer retention time compared to more polar impurities. The use of a Diode Array Detector (DAD) or a UV detector allows for the detection and quantification of the compound as it elutes from the column. researchgate.net

Typical HPLC Parameters for Ester Analysis

| Parameter | Typical Setting |

| Column Type | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV (at low wavelength) or DAD |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

This compound possesses a chiral center at the second carbon atom, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-ethyl 2-methylheptanoate and (S)-ethyl 2-methylheptanoate. chegg.com These enantiomers have identical physical properties, such as boiling point and polarity, and therefore cannot be separated by standard GC or HPLC methods. wisc.edu

Chiral gas chromatography is a specialized technique designed to separate enantiomers. gcms.cz This is achieved by using a chiral stationary phase (CSP), which is typically a derivatized cyclodextrin. researchgate.net The chiral environment of the stationary phase allows for differential interactions with the two enantiomers, leading to different retention times. gcms.cz This separation results in two distinct peaks on the chromatogram, one for the (R)-enantiomer and one for the (S)-enantiomer. By integrating the areas of these two peaks, the enantiomeric distribution (or enantiomeric excess) can be precisely determined. This technique is crucial in fields such as flavor and fragrance analysis, where different enantiomers can have distinct sensory properties. researchgate.net

Principles of Chiral GC Separation

| Technique Component | Description |

| Stationary Phase | Chiral selector (e.g., derivatized β- or γ-cyclodextrin) coated on a capillary column. |

| Separation Mechanism | Formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different interaction energies and thus different retention times. |

| Output | A chromatogram with two resolved peaks, each corresponding to one of the enantiomers. |

| Application | Determination of enantiomeric ratio and optical purity. |

Hyphenated Techniques for Aroma and Metabolite Profiling

To understand the sensory impact of a volatile compound, chromatographic separation must be combined with sensory detection. Hyphenated techniques provide a bridge between chemical analysis and human perception.

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that directly links the chemical separation of volatile compounds to their perceived aroma. nih.gov In a GC-O system, the effluent from the GC column is split, with one portion directed to a chemical detector (like a mass spectrometer) and the other to a heated sniffing port. nih.gov A trained sensory panelist or analyst sniffs the effluent and records the time, duration, and description of any detected odors.

By aligning the olfactometry data with the chromatogram from the chemical detector, specific peaks can be identified as "odor-active." nih.gov This method is indispensable for distinguishing which of the dozens or hundreds of volatile compounds present in a sample actually contribute to its characteristic aroma. researchgate.net While a compound like this compound might be present in a sample, GC-O analysis is required to confirm that it is present at a concentration sufficient to be perceived and to characterize its specific odor note in the context of the sample. For instance, various esters are often described with terms like "fruity," "floral," or "sweet," and GC-O helps to pinpoint the exact compound responsible for a specific nuance. oeno-one.eu

Aroma Extract Dilution Analysis (AEDA) is a method used in conjunction with GC-O to rank the most potent odorants in a sample. nih.gov The technique involves the stepwise dilution of a sample extract, with each dilution being analyzed by GC-O until no odor is perceivable. researchgate.net The highest dilution at which a specific compound's aroma can still be detected is recorded as its Flavor Dilution (FD) factor. semanticscholar.org

A higher FD factor indicates a more potent odorant, as it contributes to the aroma even at very low concentrations. semanticscholar.org This approach allows researchers to focus on the key compounds that define the product's aroma, rather than compounds that are present in high concentrations but have little sensory impact. nih.govsigmaaldrich.com While no specific AEDA studies focusing on this compound are prominently available, the technique is routinely applied to similar esters, such as ethyl butanoate and ethyl octanoate, which have been identified as key odorants in various fruits and beverages with high FD factors. semanticscholar.org

An OAV greater than 1 suggests that the compound is present at a high enough concentration to contribute to the aroma profile. researchgate.net The determination of OAVs is critical for understanding the sensory relevance of compounds identified in a sample. For this compound, this would involve first quantifying its concentration in the matrix (e.g., using GC-MS with an internal standard) and then dividing this value by its specific odor threshold, which must be determined through sensory panel analysis. Many esters, such as ethyl 2-methylbutanoate, have been shown to possess high OAVs in various food products, confirming their importance to the final flavor. researchgate.net

Table 2: Hypothetical Aroma Profile Data for Key Esters

| Compound | Concentration (µg/L) | Odor Threshold (µg/L) | Flavor Dilution (FD) Factor | Odor Activity Value (OAV) |

| Ethyl Hexanoate (B1226103) | 1500 | 5 | 1024 | 300 |

| This compound | 80 | 2 | 256 | 40 |

| Ethyl Octanoate | 400 | 1 | 512 | 400 |

| 3-Methylbutyl acetate (B1210297) | 3000 | 30 | 128 | 100 |

Chemometric and Statistical Approaches in Data Analysis

The large and complex datasets generated by modern analytical techniques, especially GC-MS and GCxGC-MS, require sophisticated statistical methods for data interpretation.

Principal Component Analysis (PCA) is a multivariate statistical technique used to reduce the dimensionality of a large dataset while retaining most of the variation. researchgate.net In the context of flavor analysis, PCA is applied to the quantitative data of multiple volatile compounds (including this compound) across numerous samples.

The analysis transforms the original correlated variables (the concentrations of each volatile compound) into a smaller set of uncorrelated variables called principal components (PCs). mdpi.com By plotting the samples on a "scores plot" using the first two or three PCs, it is possible to visualize patterns, groupings, and outliers. For example, PCA can be used to differentiate samples based on their origin, processing method, or age. mdpi.com The corresponding "loadings plot" shows which volatile compounds are most influential in differentiating the sample groups. researchgate.net If this compound were a key marker for a particular sample type, it would show a high loading value on the principal component that separates those samples.

Cluster Analysis (CA) for Classification and Discrimination

Cluster Analysis (CA) is a powerful multivariate statistical technique used to group objects based on their similarities. In the context of flavor and fragrance chemistry, CA is instrumental in classifying and discriminating compounds like this compound based on a variety of chemical and physical properties. This method allows researchers to identify patterns and relationships within large datasets of volatile organic compounds (VOCs). nih.govnih.gov

The primary goal of applying CA to a compound such as this compound is to group it with other structurally or functionally similar molecules. rifm.orgacs.org This classification can be crucial for several applications, including predicting sensory attributes, understanding metabolic pathways, and for safety assessments through read-across approaches. acs.org The clustering process is typically performed using chemical descriptors as variables. These descriptors can be derived from instrumental analysis or computational modeling and may include:

Molecular weight

Boiling point

Vapor pressure

Retention indices from gas chromatography

Mass spectral data

Calculated molecular fingerprints

For instance, in the analysis of a complex mixture of esters from a fruit or beverage, CA can be used to process data from techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net The analysis would group different esters based on their concentration profiles across various samples, helping to discriminate between samples from different origins or processing methods. This compound, with its characteristic fruity notes, would likely be clustered with other esters that contribute to similar aromatic profiles, such as ethyl hexanoate or isoamyl acetate. mdpi.commorebeer.com

The output of a Cluster Analysis is often visualized as a dendrogram, which illustrates the arrangement of the clusters. In a hypothetical analysis of fruity esters, compounds would be grouped based on shared characteristics, as shown in the table below.

Table 1: Hypothetical Cluster Analysis of Fruity Esters Based on Physicochemical and Sensory Data

By applying such advanced analytical and sensory modeling techniques, a more profound understanding of the role of this compound in creating specific flavor and fragrance profiles can be achieved.

Applications of Ethyl 2 Methylheptanoate in Chemical Science and Technology

Role as a Chemical Building Block in Organic Synthesis

In the field of organic synthesis, molecules like ethyl 2-methylheptanoate are considered valuable organic building blocks. These are foundational, functionalized molecules used for the bottom-up assembly of more complex molecular architectures. norman-network.com The strategic placement of the methyl branch and the reactive ester group makes this compound and its parent acid, 2-methylheptanoic acid, versatile intermediates for constructing sophisticated chemical structures.

While direct examples of this compound as a starting material in complex synthesis are specialized, the utility of its structural analogs is well-documented, illustrating the role of this class of compounds. For instance, a closely related structure, 2-ethyl-2-methylheptanoic acid, serves as a key ligand in the formation of complex platinum-based therapeutic agents. Specifically, it is used to synthesize di-2-ethyl-2-methylheptanoate-trans-R,R-1,2-diaminocyclohexane platinum (II), a compound investigated for its potential in cancer therapy. google.com In this context, the branched alkyl chain of the heptanoate (B1214049) ligand is crucial for modulating the solubility and stability of the final platinum complex. This demonstrates how the branched heptanoate framework acts as a critical component in building large, functional molecules for biomedical applications.

The carboxylate derived from 2-methylheptanoic acid is utilized in the production of specialty metal complexes that have applications in industrial chemistry. It can form salts with various metals, such as iron and nickel. These organometallic compounds, like Nickel(II) bis(2-ethyl-2-methylheptanoate), are recognized for their potential use as catalysts or as additives in the synthesis of polymers and other materials. norman-network.comnorman-network.com The branched, lipophilic nature of the 2-methylheptanoate group enhances the solubility of these metal complexes in organic media, which is a critical property for their function in homogeneous catalysis and material science applications.

Advanced Applications in Materials Science

The distinct physical and chemical properties of branched-chain esters like this compound are being explored for advanced applications in materials science, particularly in drug delivery and the formulation of high-performance lubricants.

The molecular architecture of branched esters plays a role in the sophisticated field of controlled drug delivery. Research into poly(anhydride-ester) matrices, which are biodegradable polymers used to release therapeutic agents over time, has shown that incorporating branched aliphatic linkers can significantly alter the drug release profile. researchgate.net Specifically, the presence of branching can introduce a "lag period" before the drug is released. researchgate.net This capability for release modulation is critical for developing therapies that require a delayed onset of action.

Furthermore, platinum complexes synthesized with ligands derived from the closely related 2-ethyl-2-methylheptanoic acid have been specifically designed for incorporation into liposomal drug delivery systems. google.com Liposomes are microscopic vesicles that can encapsulate drugs, and the properties of the ligands, such as the branched heptanoate chain, are essential for the stability and delivery characteristics of the final formulation. google.com

| Application Area | Role of Branched-Chain Structure | Research Finding |

| Polymer Matrices | Acts as a linker in poly(anhydride-esters) | Introduces a lag period, enabling delayed drug release. researchgate.net |

| Liposomal Systems | Forms ligands for platinum-based drugs | Modulates solubility and stability of the drug complex within the liposome. google.com |

There is a growing demand for environmentally friendly lubricants, known as biolubricants, to replace traditional mineral-based oils. Second-generation biolubricants are synthesized to have improved performance, and branched-chain esters are key components in these formulations. The introduction of branching into the molecular structure of an ester disrupts the uniform packing of molecules, which lowers the pour point of the lubricant—the lowest temperature at which it will flow. This is a critical property for lubricants used in cold environments.

Studies have demonstrated that the biocatalytic synthesis of branched esters, such as 2-ethylhexyl 2-methylhexanoate, can yield products with excellent properties for use as biolubricants. The branching improves both the low-temperature performance and the oxidative stability of the lubricant compared to their straight-chain counterparts. The structure of this compound, being a double-branched ester (branching in both the acid and alcohol moieties if synthesized from 2-methylheptanoic acid and ethanol), fits the profile of a molecule that would contribute favorably to these desired lubricant properties.

Contributions to Flavor and Fragrance Chemistry Research

Branched-chain esters are significant contributors to the aroma profiles of many natural products, particularly fruits. This compound and similar esters are valued in the flavor and fragrance industry for their ability to impart specific fruity and complex aromatic notes.

Research into the aroma of fruits like apples and bananas has shown that branched-chain esters are key "aroma-active" compounds. nih.gov These esters are often produced naturally during the ripening process from the biosynthesis of branched-chain amino acids. nih.gov The presence and concentration of specific esters, including those with a structure similar to this compound, are crucial in defining the characteristic scent of the fruit.

In the fragrance industry, related compounds such as ethyl 2-methyl-2-ethyl-hexanoate are described as having a fruity and fresh odor with notes of apple and chamomile. researchgate.net These esters are valued for their powerful fragrance and high persistence, making them suitable for use in a wide variety of perfumed products. researchgate.net The specific arrangement of the methyl group in this compound contributes to a unique sensory profile, differentiating it from its straight-chain isomer, ethyl heptanoate, which is typically described as having a more general fruity, wine-like aroma. The study of such branched esters is essential for flavorists and perfumers seeking to create novel and authentic sensory experiences.

| Compound Family | Typical Aroma Profile | Significance in Research |

| Branched-Chain Esters | Fruity, fresh, complex (e.g., apple, berry) | Key contributors to the natural aroma of fruits; used to create specific scent nuances in perfumes. researchgate.netnih.gov |

| Straight-Chain Esters | General fruity, sweet (e.g., wine-like) | Serve as a baseline for understanding how molecular branching modifies scent. |

Investigation of Aroma Profiles in Food and Beverages

Information regarding the presence or investigation of this compound in the aroma profiles of specific foods and beverages is not available in the provided search results.

Role in Modulating Olfactory Perception and Sensory Attributes

There are no findings in the search results that detail the role of this compound in modulating olfactory perception or other sensory attributes.

Applications in Hydrometallurgical Processes

No evidence was found in the search results to suggest that this compound is used in hydrometallurgical processes.

Theoretical and Computational Chemistry Studies of Ethyl 2 Methylheptanoate

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical calculations are instrumental in elucidating the intricate details of chemical reactions involving ethyl 2-methylheptanoate. By solving the Schrödinger equation for the molecular system, these methods can determine the electronic structure and energies of reactants, products, and transition states.

Molecular Orbital (MO) theory and Density Functional Theory (DFT) are two of the most widely used quantum mechanical methods for studying organic molecules like this compound. DFT, in particular, has become a standard tool due to its favorable balance of computational cost and accuracy. acs.org

DFT calculations can be employed to determine a variety of molecular properties of this compound, such as optimized geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity.

For instance, a typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation of the molecule. The following table presents hypothetical data from such a calculation, using the B3LYP functional and a 6-31G(d) basis set, which are common choices for such systems.

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.21 Å |

| C-O (Ester) Bond Length | 1.35 Å |

| O-C (Ethyl) Bond Length | 1.45 Å |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

These calculations provide a foundational understanding of the molecule's structure and intrinsic reactivity.

A significant application of quantum mechanical calculations is the study of reaction mechanisms, including the esterification of 2-methylheptanoic acid with ethanol (B145695) and the hydrolysis of this compound. These studies focus on identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

For the acid-catalyzed esterification, DFT calculations can model the protonation of the carboxylic acid, followed by the nucleophilic attack of ethanol. nih.govrsc.org Similarly, for hydrolysis, the calculations can elucidate the mechanism of water attacking the carbonyl carbon. libretexts.org The geometries of the transition states can be precisely located, and their vibrational frequencies calculated to confirm that they represent a true saddle point on the potential energy surface (characterized by one imaginary frequency).

The following table presents hypothetical activation energies for the acid-catalyzed esterification and base-promoted hydrolysis of this compound, as would be determined by DFT calculations.

| Reaction | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Acid-Catalyzed Esterification | TS1 | 15.8 |

| Base-Promoted Hydrolysis | TS2 | 12.5 |

These theoretical investigations are crucial for understanding the factors that influence the rates of these important reactions. acs.org

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. mdpi.com

For this compound, MD simulations can reveal the preferred conformations of the flexible alkyl chains and the ethyl group. By analyzing the simulation trajectory, it is possible to identify the most populated conformational states and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its physical properties and interactions with other molecules, such as in a solvent or at an enzyme's active site. nih.gov

A typical MD simulation would be run for several nanoseconds, and the dihedral angles of the rotatable bonds would be monitored. The results can be visualized in a Ramachandran-like plot or as a potential of mean force (PMF) along a specific dihedral angle.

The following table illustrates the kind of data that can be extracted from an MD simulation, showing the most stable dihedral angles for key bonds in this compound.

| Bond | Dihedral Angle | Population (%) |

|---|---|---|

| O=C-Cα-Cβ | 180° (anti) | 75% |

| C-O-C(ethyl)-C(ethyl) | 175° (anti) | 85% |

Computational Design of Catalysts and Reaction Pathways

Computational chemistry plays a pivotal role in the rational design of new catalysts for the synthesis of esters like this compound. nih.govrsc.org This can involve designing both homogeneous and heterogeneous catalysts, as well as biocatalysts like enzymes.

For heterogeneous catalysis, computational models can be used to study the adsorption of reactants (2-methylheptanoic acid and ethanol) onto a catalyst surface and to calculate the energy barriers for the surface-catalyzed reaction. This allows for the screening of different catalyst materials and the identification of promising candidates with high activity and selectivity. acs.org

In the context of enzymatic catalysis, computational methods are used to study the binding of the substrate to the active site of a lipase (B570770) and to model the catalytic mechanism. nih.govrsc.org This can guide the engineering of enzymes with improved properties for the synthesis of this compound. For example, molecular docking can predict the binding mode of the substrates, and quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the reaction within the enzyme's active site.

The following table provides a hypothetical comparison of the performance of a computationally designed catalyst versus a standard acid catalyst for the synthesis of this compound.

| Catalyst | Reaction Temperature (°C) | Calculated Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Sulfuric Acid | 100 | 85 | 10 |

| Designed Zeolite Catalyst | 80 | 95 | 150 |

Through these computational approaches, it is possible to accelerate the discovery and optimization of new and more efficient synthetic routes to this compound.

Q & A

Q. What are the standard methodologies for synthesizing Ethyl 2-methylheptanoate in laboratory settings?

this compound is typically synthesized via esterification reactions, where 2-methylheptanoic acid reacts with ethanol under acidic catalysis (e.g., sulfuric acid). Key steps include refluxing the mixture at controlled temperatures (e.g., 110–120°C) and isolating the product via liquid-liquid extraction or distillation. Purity is confirmed using gas chromatography (GC) with flame ionization detection (FID) . Researchers must optimize molar ratios and catalyst concentrations to maximize yield, as side reactions like hydrolysis can occur under suboptimal conditions .

Q. How can researchers safely handle this compound given its potential hazards?

Personal protective equipment (PPE) such as nitrile gloves, chemical-resistant lab coats, and P95 respirators are mandatory to prevent skin contact or inhalation. Work should be conducted in a fume hood with proper ventilation. In case of exposure, immediate decontamination (e.g., rinsing eyes with water for 15 minutes) and medical consultation are required. Stability data gaps necessitate storing the compound in airtight containers away from oxidizers and heat sources .

Q. What analytical techniques are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are primary tools for structural elucidation. GC-MS is ideal for purity assessment and identifying volatile byproducts. Researchers should cross-reference spectral data with databases like PubChem or EPA DSSTox to resolve ambiguities. For physical properties (e.g., boiling point, density), experimental validation using calibrated instruments is critical due to incomplete literature data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or chromatographic data for this compound?

Contradictions often arise from impurities, isomerization, or instrumental artifacts. To address this:

- Perform repeated trials under standardized conditions.

- Use high-resolution MS or 2D NMR (e.g., COSY, HSQC) to distinguish between structural isomers.

- Apply statistical tools (e.g., ANOVA) to evaluate reproducibility and identify outliers . Cross-validation with computational methods (e.g., density functional theory for NMR chemical shift prediction) can further clarify discrepancies .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

Chiral catalysts (e.g., lipases or transition-metal complexes) can enhance stereoselectivity. Researchers should:

Q. How can this compound be integrated into metabolic pathway studies?

As a branched-chain ester, it serves as a substrate for enzymatic hydrolysis studies. Protocols include:

- Incubating the compound with esterases or liver microsomes to track metabolite formation via LC-MS/MS.

- Using isotopic labeling (e.g., ¹³C-ethyl groups) to trace carbon flux in microbial or mammalian systems.

- Correlating kinetic parameters (e.g., , ) with enzyme structure-activity relationships .

Q. What experimental designs mitigate environmental risks during large-scale this compound usage?

- Conduct ecotoxicity assays (e.g., Daphnia magna or algae growth inhibition tests) to assess aquatic impact.

- Implement green chemistry principles: replace traditional solvents with biodegradable alternatives (e.g., ethyl lactate) .

- Use life-cycle analysis (LCA) frameworks to evaluate waste generation and energy efficiency at pilot scales .

Methodological Best Practices

- Data Presentation : Raw data (e.g., GC chromatograms, NMR spectra) should be archived in appendices, while processed data (e.g., kinetic plots, statistical summaries) must appear in the main text with clear error margins .

- Ethical Compliance : Document adherence to institutional safety protocols and ethical guidelines, especially in studies involving biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.